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Abstract
Carindacillin, an indanyl ester of carbenicillin, is a semisynthetic penicillin antibiotic.[1][2][3] It

functions as an orally bioavailable prodrug that, following administration, is rapidly hydrolyzed

in the body to release its active form, carbenicillin.[2][3] Carbenicillin exerts its bactericidal

effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and

pharmacological characteristics of Carindacillin. Detailed methodologies for its synthesis and

analysis, alongside quantitative data on its efficacy, pharmacokinetics, and toxicity, are

presented to support further research and development.

Chemical Structure and Identification
Carindacillin is chemically identified as (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-

oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-

carboxylic acid.[4] It is commonly administered as its sodium salt.[3]

Table 1: Chemical Identification of Carindacillin and its Sodium Salt
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Identifier Carindacillin Carindacillin Sodium

IUPAC Name

(2S,5R,6R)-6-[[3-(2,3-dihydro-

1H-inden-5-yloxy)-3-oxo-2-

phenylpropanoyl]amino]-3,3-

dimethyl-7-oxo-4-thia-1-

azabicyclo[3.2.0]heptane-2-

carboxylic acid[4]

sodium;(2S,5R,6R)-6-[[3-(2,3-

dihydro-1H-inden-5-yloxy)-3-

oxo-2-

phenylpropanoyl]amino]-3,3-

dimethyl-7-oxo-4-thia-1-

azabicyclo[3.2.0]heptane-2-

carboxylate[5]

CAS Number 35531-88-5[4] 26605-69-6[5]

Chemical Formula C26H26N2O6S[4] C26H25N2NaO6S[5]

Synonyms
Carbenicillin indanyl, Indanyl

carbenicillin[2]
Geocillin, Carindapen[5]

Physicochemical Properties
A summary of the key physicochemical properties of Carindacillin and its active metabolite,

carbenicillin, is provided below.

Table 2: Physicochemical Properties of Carindacillin and Carbenicillin

Property Carindacillin
Carindacillin
Sodium

Carbenicillin

Molecular Weight 494.56 g/mol [4] 516.54 g/mol [5] 378.40 g/mol [6]

Melting Point Not available 207-213 °C Not available

Solubility Not available

≥ 2.08 mg/mL in a

solution of 10%

DMSO, 40% PEG300,

5% Tween-80, and

45% Saline[7]

Soluble in water and

alcohol[8]

pKa Not available Not available
pKa1: 2.76, pKa2:

3.5[8]
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Mechanism of Action
Carindacillin is a prodrug that is readily absorbed after oral administration and subsequently

hydrolyzed by esterases in the small intestine to form carbenicillin, the active antibacterial

agent.[2][3] Carbenicillin belongs to the β-lactam class of antibiotics and acts by inhibiting the

final step of peptidoglycan synthesis in the bacterial cell wall.[9][10] Specifically, it acylates the

penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of

peptidoglycan chains.[5][9] This inhibition leads to a weakened cell wall and ultimately results in

bacterial cell lysis.[2][5]

Carindacillin (Prodrug) Hydrolysis
(Esterases in small intestine) Carbenicillin (Active Drug) Penicillin-Binding

Proteins (PBPs)
Inhibition Bacterial Cell Wall Synthesis

(Peptidoglycan cross-linking) Cell Lysis & Death

Click to download full resolution via product page

Mechanism of Action of Carindacillin.

Experimental Protocols
General Synthesis of Penicillin Derivatives (Adapted for
Carindacillin)
A general two-step chemical method for synthesizing penicillin derivatives can be adapted for

Carindacillin. This involves the formation of an acid chloride followed by its condensation with

6-aminopenicillanic acid (6-APA).

Step 1: Acid Chloride Formation

Dissolve the carboxylic acid corresponding to the desired side chain (in the case of

Carindacillin, 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid) in a suitable

dry solvent such as benzene.

Add thionyl chloride to the solution.

Reflux the mixture for 2-3 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1212590?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Carindacillin
https://en.wikipedia.org/wiki/Carindacillin
https://synapse.patsnap.com/article/what-is-carbenicillin-disodium-used-for
https://cdn.caymanchem.com/cdn/msds/20871m.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Carbenicillin-Indanyl-Sodium
https://synapse.patsnap.com/article/what-is-carbenicillin-disodium-used-for
https://pubchem.ncbi.nlm.nih.gov/compound/Carindacillin
https://pubchem.ncbi.nlm.nih.gov/compound/Carbenicillin-Indanyl-Sodium
https://www.benchchem.com/product/b1212590?utm_src=pdf-body-img
https://www.benchchem.com/product/b1212590?utm_src=pdf-body
https://www.benchchem.com/product/b1212590?utm_src=pdf-body
https://www.benchchem.com/product/b1212590?utm_src=pdf-body
https://www.benchchem.com/product/b1212590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Remove the excess thionyl chloride under reduced pressure to obtain the crude acid

chloride.

Step 2: Condensation with 6-APA

Prepare a solution of 6-APA in an aqueous solution of sodium bicarbonate.

Dilute the 6-APA solution with acetone.

While stirring vigorously, add the acid chloride solution from Step 1 dropwise to the 6-APA

solution at room temperature.

Continue stirring the reaction mixture for 2-4 hours.

Acidify the mixture to precipitate the product.

Collect the precipitate by vacuum filtration and wash with cold water.

Purify the crude product by recrystallization or column chromatography.
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General workflow for the synthesis of penicillin derivatives.

In Vivo Efficacy Study Protocol (Mouse Model)
Animal Model: Use a suitable strain of mice for inducing systemic bacterial infections.

Infection: Inoculate mice intraperitoneally with a standardized lethal dose of the target

bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa).

Drug Administration: Administer Carindacillin sodium orally at various dose levels to

different groups of infected mice.

Observation: Monitor the mice for a defined period (e.g., 96 hours) for survival.
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Data Analysis: Calculate the protective dose 50 (PD50), which is the dose required to protect

50% of the animals from a lethal infection.

Pharmacological Data
Efficacy
Carindacillin has demonstrated in vivo efficacy against a range of Gram-positive and Gram-

negative bacteria in mouse models.

Table 3: In Vivo Efficacy of Orally Administered Carindacillin Sodium in Mice

Bacterial Species Protective Dose 95 (PD95) (mg/kg)

Escherichia coli 30.4 - 220.4[7]

Salmonella choleraesuis 30.4 - 220.4[7]

Pasteurella multocida 30.4 - 220.4[7]

Proteus vulgaris 30.4 - 220.4[7]

Staphylococcus aureus 30.4 - 220.4[7]

Streptococcus pyogenes 30.4 - 220.4[7]

Pharmacokinetics
Carindacillin is designed for oral administration, after which it is hydrolyzed to carbenicillin.

The pharmacokinetic parameters of carbenicillin are therefore of primary importance.

Table 4: Pharmacokinetic Properties of Carbenicillin (Active Metabolite)

Parameter Value

Bioavailability (Oral) 30-40%[6]

Protein Binding 30-60%[6]

Elimination Half-life ~1 hour[1]

Excretion Primarily renal[4]
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Toxicity
The toxicity of Carindacillin is primarily associated with its active metabolite, carbenicillin.

Table 5: Acute Toxicity of Carbenicillin

Test Species Route LD50

LD50 Mouse Oral >12 g/kg[11]

LD50 Rat Oral >10 g/kg[11]

LD50 Mouse Intraperitoneal 7,600 mg/kg[11]

LD50 Rat Intraperitoneal 10 g/kg[11]

LD50 Mouse Subcutaneous 9 g/kg[11]

LD50 Rat Subcutaneous >10 g/kg[11]

LD50 Mouse Intravenous
2350 mg/kg (47 mg/20

g)[4]

Common adverse effects associated with Carindacillin use in humans include nausea, bad

taste, diarrhea, vomiting, flatulence, and glossitis.[3]

Conclusion
Carindacillin serves as an effective oral prodrug for the broad-spectrum antibiotic carbenicillin.

Its chemical structure is designed to enhance oral absorption, allowing for the treatment of

various bacterial infections, particularly those of the urinary tract. This guide has provided a

detailed overview of its chemical and physical properties, mechanism of action, and key

pharmacological data. The experimental protocols and quantitative data presented herein offer

a valuable resource for researchers and professionals in the field of drug development. Further

research could focus on the development of novel penicillin prodrugs with improved

pharmacokinetic profiles and resistance to β-lactamases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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